![molecular formula C21H22ClN3O4 B1677509 2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride CAS No. 183320-51-6](/img/structure/B1677509.png)

2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride

Overview

Description

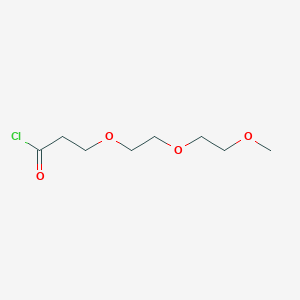

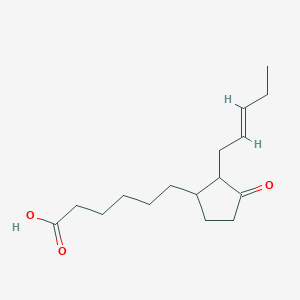

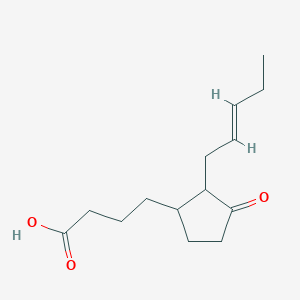

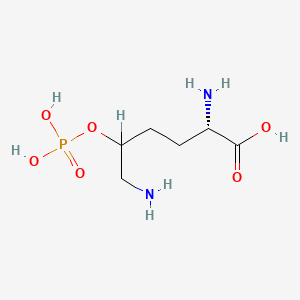

“2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride” is a chemical compound with the molecular formula C21H21N3O4 . It is also known by other names such as OSI-413, Erlotinib metabolite M13, and CP-373413 . The compound is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The compound has a molecular weight of 379.4 g/mol . The IUPAC name for the compound is 2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol . The InChIKey, a unique identifier for the compound, is MTLKTHNRZJKPRP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a molecular weight of 379.4 g/mol . It has a XLogP3-AA value of 2.8, which is a measure of the compound’s lipophilicity . The compound has 2 hydrogen bond donors and 7 hydrogen bond acceptors .Scientific Research Applications

Antioxidant Properties

Quinazolinones, such as 2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride, have been explored for their antioxidant properties. A study highlighted the synthesis of 2-substituted quinazolin-4(3H)-ones and evaluated their antioxidant activity using various methods. The study found that certain quinazolinone derivatives, especially those with hydroxyl groups, exhibited potent antioxidant and metal-chelating properties, indicating their potential use in medicinal chemistry (Mravljak et al., 2021).

Analgesic Activity

Quinazolinone derivatives have also shown significant analgesic activity. A study synthesized and tested the in vitro analgesic activity of certain quinazolinone derivatives using an acetic acid-induced writhing model in mice. These compounds exhibited notable analgesic effects, suggesting their potential in pain management (Osarodion, 2023).

Antimicrobial Activity

The antimicrobial potential of quinazolinone derivatives has been a subject of interest. One study focused on the synthesis of quinazolinone derivatives with potential antimicrobial activity. These compounds were tested for their effects against various bacterial and fungal strains, with some showing promising results (Patel & Patel, 2011).

Anticonvulsant Activity

Quinazolinones have been evaluated for their anticonvulsant properties as well. A study synthesized a series of 4(3H)-quinazolinones and tested them for anticonvulsant activity. Some derivatives showed good protection against seizures in models, indicating their potential application in treating seizure disorders (Wolfe et al., 1990).

Cytotoxic Evaluation for Cancer Research

The cytotoxic effects of quinazolinone derivatives on cancer cell lines have been studied. For instance, a study evaluated the cytotoxicity of quinazolinone-1, 3, 4-oxadiazole derivatives against MCF-7 and HeLa cell lines. Certain compounds showed remarkable cytotoxic activity, suggesting their potential use in cancer therapy (Hassanzadeh et al., 2019).

Mechanism of Action

Target of Action

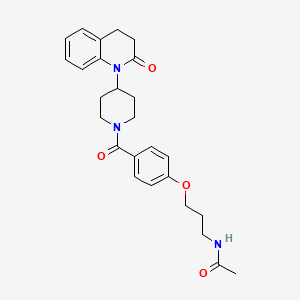

OSI-420, also known as Desmethyl Erlotinib hydrochloride or CP-473420, is primarily an active metabolite of Erlotinib . Its primary target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell growth and proliferation. In many cancers, this receptor is overactive, leading to excessive cell growth and cancer progression .

Mode of Action

OSI-420 selectively inhibits the EGFR tyrosine kinase by binding to its intracellular ATP-binding site . This prevents autophosphorylation, a process that activates the downstream signaling pathways involved in cell proliferation . By inhibiting EGFR, OSI-420 effectively slows down or stops the growth of cancer cells that overexpress EGFR .

Biochemical Pathways

The inhibition of EGFR by OSI-420 affects several downstream biochemical pathways. These include the PI3K/Akt pathway, which is involved in cell survival and proliferation, and the Ras/Raf/MAPK pathway, which is involved in cell cycle progression . By inhibiting these pathways, OSI-420 can slow down or stop the growth of cancer cells .

Pharmacokinetics

OSI-420 is the active and pharmacologically equipotent metabolite of Erlotinib . It has been found that the levels of Erlotinib that accumulate in plasma, lung tumor tissue, and adjacent uninvolved lung were comparable in males and females . Males accumulated more osi-420 than females in plasma, lung tumors, and uninvolved lung . The apparent clearances of Erlotinib and OSI-420 were higher in patients under 5 years compared to older patients, and were higher in males compared to females .

Result of Action

The molecular effect of OSI-420 is the inhibition of EGFR tyrosine kinase, which leads to the disruption of several key cell signaling pathways . This results in the reduction of cell proliferation and survival, particularly in cancer cells that overexpress EGFR . On a cellular level, this can lead to the slowing or stopping of tumor growth .

Action Environment

The action of OSI-420 can be influenced by several environmental factors. For instance, patient age has been found to significantly influence both Erlotinib and OSI-420 clearances, which seemed to be correlated with the differences in α-1-acid glycoprotein levels across age in pediatrics . Additionally, the efficacy of OSI-420 can be affected by the presence of certain genetic variants. For example, the clearance of Erlotinib was found to be higher in wild-type patients than in patients heterozygous or homozygous mutant for ABCG2 rs55930652 .

properties

IUPAC Name |

2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4.ClH/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(27-8-7-25)20(28-10-9-26-2)13-18(17)22-14-23-21;/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOXOWNQZVIETJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596524 | |

| Record name | 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmethyl Erlotinib | |

CAS RN |

183320-51-6 | |

| Record name | 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.